molecular formula C10H8N6O2S B12157246 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide

2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B12157246
M. Wt: 276.28 g/mol
InChI Key: RMJSYPAEABYFDU-UHFFFAOYSA-N
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Description

2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate thieno and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired production scale. Industrial methods often emphasize efficiency, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-oxo-4H-thieno[4,5-b]pyrrol-2-ylidene)propanedinitrile
  • 5-(4-F-phenyl)-2-((2-oxopropyl)thio)-3-phenylthieno(2,3-d)pyrimidin-4(3H)-one

Uniqueness

Compared to similar compounds, 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(1H-1,2,4-triazol-3-yl)acetamide is unique due to its specific structural features and the presence of both thieno and triazolyl groups. These features contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H8N6O2S

Molecular Weight

276.28 g/mol

IUPAC Name

2-(4-oxothieno[3,2-d]pyrimidin-3-yl)-N-(1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C10H8N6O2S/c17-7(14-10-11-4-13-15-10)3-16-5-12-6-1-2-19-8(6)9(16)18/h1-2,4-5H,3H2,(H2,11,13,14,15,17)

InChI Key

RMJSYPAEABYFDU-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1N=CN(C2=O)CC(=O)NC3=NC=NN3

Origin of Product

United States

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